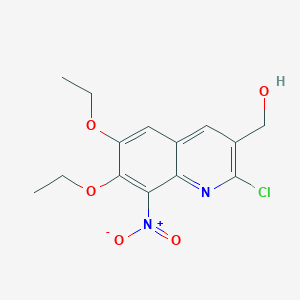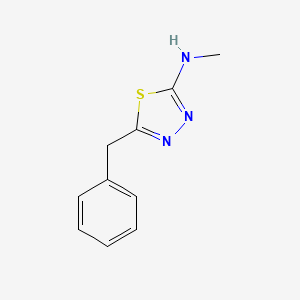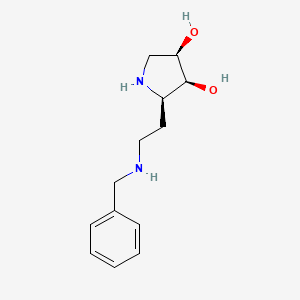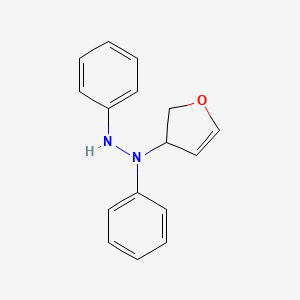
N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.
Acylation: The pyrazole derivative is then acylated using phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s derivatives are explored for their use in developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-chloroacetamide
- N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxyacetamide
Uniqueness
Compared to similar compounds, N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and specificity towards certain molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
60588-55-8 |
|---|---|
Fórmula molecular |
C17H15N3O3 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
N-(5-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H15N3O3/c21-16(12-23-14-9-5-2-6-10-14)18-15-11-20(19-17(15)22)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,21)(H,19,22) |
Clave InChI |
VWNRYFJPDJCBCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C(=O)N2)NC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)



![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)

![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)



![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
